Boiling Point and Melting Point Differentiation vs. n-Propylcyclopentane, 1-Ethyl-1-methylcyclopentane, and 1,2,4-Trimethylcyclopentane (All C8H16 Cyclopentane Isomers)
1-Ethyl-3-methylcyclopentane exhibits an experimentally determined normal boiling point (Tboil) of 394.24 K (121.09 °C, uncertainty 0.7 K) and a melting point (Tfus) of 140.4 K (-132.75 °C) [1]. This Tboil is approximately 10 K lower than that of n-propylcyclopentane (Tboil = 404.1 K / ~130.95 °C) [2] and approximately 2–3 K higher than that of 1-ethyl-1-methylcyclopentane (Tboil ≈ 118.8 °C) . Among trimethylcyclopentane C8H16 isomers, the lowest-boiling 1,2,4-trimethylcyclopentane diastereomer has Tboil = 382.55 K (109.40 °C), a full 11.7 K below 1-ethyl-3-methylcyclopentane [3]. These boiling point differences, although modest in absolute magnitude, are sufficient to resolve these isomers by fractional distillation and to assign correct petroleum distillation cuts.
| Evidence Dimension | Normal boiling point (Tboil) at 760 mmHg |
|---|---|
| Target Compound Data | 394.24 K (121.09 °C ± 0.7 K) [1] |
| Comparator Or Baseline | n-Propylcyclopentane: 404.1 K (130.95 °C) [2]; 1-Ethyl-1-methylcyclopentane: ~118.8 °C (calculated) ; 1,2,4-Trimethylcyclopentane (low-boiling isomer): 382.55 K (109.40 °C) [3]; Ethylcyclopentane: 376.6 K (103.45 °C) [4] |
| Quantified Difference | ΔTboil = -9.86 K vs. n-propylcyclopentane; ΔTboil = +2.3 K vs. 1-ethyl-1-methylcyclopentane; ΔTboil = +11.69 K vs. lowest-boiling 1,2,4-trimethylcyclopentane isomer; ΔTboil = +17.64 K vs. ethylcyclopentane |
| Conditions | NIST TRC-compiled experimental boiling point data, 760 mmHg, uncertainty 0.2–1.0 K depending on reference |
Why This Matters
Boiling point is the primary physical property used to verify identity and purity on receipt; a deviation of >2 K from the expected 121 °C indicates a different C8H16 isomer, incorrect stereoisomer ratio, or contamination, enabling straightforward incoming QC rejection.
- [1] NIST Chemistry WebBook, Cyclopentane, 1-ethyl-3-methyl-, Phase change data: Tboil = 394.24 K, Tfus = 140.4 K (data compiled by Thermodynamics Research Center, NIST Boulder Laboratories; original references: Boord, Greenlee, et al., 1950; Anonymous, 1950; Anonymous, 1948). View Source
- [2] CHERIC KDB, N-PROPYLCYCLOPENTANE, CAS No. 2040-96-2, Normal Boiling Point Temp. (TB) = 4.04100E+02 K. Also: NIST Chemistry WebBook, n-Propylcyclopentane, Tboil = 404.1 K. View Source
- [3] NIST Chemistry WebBook, Cyclopentane, 1,2,4-trimethyl-, (1α,2β,4α)- (CAS 16883-48-0), Normal boiling point: Tboil = 382.55 K (identified as 'low boiling isomer'). View Source
- [4] NIST Chemistry WebBook, Cyclopentane, ethyl- (CAS 1640-89-7), Tboil = 376.6 K (103.45 °C); also: Kay, W.B., J. Am. Chem. Soc., 1947, 69, 1273. View Source
